molecular formula C2Cl2F4Se2 B14641115 Bis[chloro(difluoro)methyl]diselane CAS No. 54393-43-0

Bis[chloro(difluoro)methyl]diselane

Cat. No.: B14641115
CAS No.: 54393-43-0
M. Wt: 328.9 g/mol
InChI Key: OFDNVDUVDBIQKH-UHFFFAOYSA-N
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Description

Bis[chloro(difluoro)methyl]diselane is a selenium-based organoselenium compound characterized by a diselane (Se–Se) backbone with two chloro(difluoro)methyl substituents. The structure can be represented as (Cl(CF₂)CH₂)₂Se₂. While direct data on this compound is sparse in the provided evidence, its properties can be inferred from related halogenated organochalcogenides.

Properties

CAS No.

54393-43-0

Molecular Formula

C2Cl2F4Se2

Molecular Weight

328.9 g/mol

IUPAC Name

chloro-[[chloro(difluoro)methyl]diselanyl]-difluoromethane

InChI

InChI=1S/C2Cl2F4Se2/c3-1(5,6)9-10-2(4,7)8

InChI Key

OFDNVDUVDBIQKH-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(Cl)[Se][Se]C(F)(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[chloro(difluoro)methyl]diselane typically involves the reaction of selenium compounds with chloro(difluoro)methyl reagents. One common method is the reaction of selenium dichloride with difluoromethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced chemical engineering techniques can also be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Bis[chloro(difluoro)methyl]diselane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.

    Reduction: It can be reduced to form lower oxidation state selenium compounds.

    Substitution: The chloro(difluoro)methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce selenium dioxide, while reduction reactions may yield elemental selenium. Substitution reactions can lead to the formation of various organoselenium compounds with different functional groups.

Scientific Research Applications

Bis[chloro(difluoro)methyl]diselane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its potential therapeutic applications.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders.

    Industry: this compound is used in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of bis[chloro(difluoro)methyl]diselane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The difluoromethyl groups may also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Halogen-Substituted Diselanes and Disulfides

The substitution pattern of halogens (Cl, F) significantly impacts physicochemical and biological properties. Below is a comparative analysis based on structural analogs:

Table 1: Structural and Functional Comparison of Halogenated Chalcogenides

Compound Backbone Substituents Key Properties References
Bis[chloro(difluoro)methyl]diselane Se–Se Cl, F (mixed) Hypothesized higher stability due to fluorine's electronegativity; potential enzyme inhibition selectivity
Bis(chloromethyl)diselane Se–Se Cl Likely lower thermal stability than fluorinated analogs; increased reactivity
Bis(trifluoromethyl)disulfide S–S CF₃ High bond strength (S–S); inertness in biological systems
Bis(4-aminophenyl)disulfide dihydrochloride S–S NH₂ (aromatic) Redox-active; used in polymer chemistry; less lipophilic than halogenated analogs

Key Observations :

  • Electron-Withdrawing Effects: Fluorine in this compound likely enhances stability and alters electronic properties compared to non-fluorinated diselanes .
  • Reactivity : Chlorine substituents increase electrophilicity, making the compound reactive toward nucleophiles, a trait shared with chloro-substituted mercury compounds (e.g., Mercury, chloro[(4-methylphenyl)methyl]-*, ).

Enzyme Inhibition Selectivity

highlights that substitution patterns (ortho/meta/para) in halogenated aromatics critically influence enzyme inhibition profiles. For example:

  • Ortho/meta-difluoro analogs exhibit reduced selectivity for mosquito acetylcholinesterase (AgAChE) but increased inhibition of human AChE (hAChE) .
  • Fluorine vs. Chlorine : Fluorinated compounds often show enhanced selectivity due to stronger dipole interactions, as seen in meta-fluorinated inhibitors retaining AgAChE selectivity .

Table 2: Hypothetical Spectral Data for this compound

Technique Expected Features
¹⁹F-NMR Doublet near δ -120 ppm (CF₂Cl group)
⁷⁷Se-NMR Resonance at δ 200–400 ppm (Se–Se backbone)
IR Stretching vibrations: Se–Se (~335 cm⁻¹), C–F (~1150 cm⁻¹), C–Cl (~550 cm⁻¹)

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